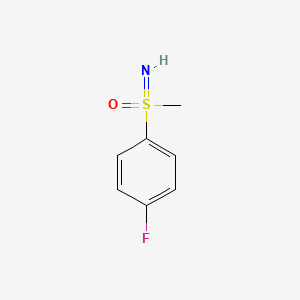

S-(4-Fluorophenyl)-S-methyl-sulfoximine

Description

Properties

IUPAC Name |

(4-fluorophenyl)-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTOEAWASXYEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635311-89-6 | |

| Record name | (4-fluorophenyl)(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine: A Technical Guide for Advanced Drug Discovery

Introduction: The Rising Prominence of Chiral Sulfoximines in Medicinal Chemistry

The sulfoximine moiety has emerged as a compelling structural motif in modern drug discovery, valued for its unique stereochemical and physicochemical properties.[1][2] As a bioisosteric replacement for more traditional functional groups, the chiral S(VI) center of a sulfoximine offers a three-dimensional scaffold that can engage in specific hydrogen bonding interactions and enhance metabolic stability, making it an attractive feature in the design of novel therapeutics.[3][4] The enantiomers of a chiral sulfoximine can exhibit profoundly different biological activities, necessitating precise stereochemical control during synthesis.[3][5] This guide provides an in-depth technical overview of the enantioselective synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine, a key building block for various pharmacologically active agents. We will explore cutting-edge catalytic strategies, offering field-proven insights into experimental design and execution.

Strategic Approaches to Asymmetric Sulfoximine Synthesis

The asymmetric construction of the sulfur stereocenter in sulfoximines has been a significant synthetic challenge.[2] Historically, methods relied on the separation of racemic mixtures or the use of stoichiometric chiral auxiliaries. However, recent advancements in catalysis have opened new avenues for highly efficient and enantioselective syntheses. The primary strategies can be broadly categorized as:

-

Catalytic Asymmetric Imidation of Sulfoxides: This approach involves the direct, enantioselective formation of the S=N bond from a prochiral or racemic sulfoxide.

-

Catalytic Asymmetric C-S Bond Formation: These methods construct the chiral sulfur center by forming a new carbon-sulfur bond in an enantioselective manner. This includes the arylation or alkylation of sulfur-based nucleophiles.

-

Kinetic Resolution: In this strategy, a chiral catalyst selectively transforms one enantiomer of a racemic sulfoximine, allowing for the separation of the unreacted, enantioenriched starting material.

This guide will focus on two prominent and highly effective catalytic methods: a copper-catalyzed asymmetric S-arylation of a chiral sulfinamide and a rhodium-catalyzed kinetic resolution of a racemic sulfoximine.

Methodology 1: Copper-Catalyzed Asymmetric S-Arylation

A robust strategy for the synthesis of enantioenriched aryl sulfoximines involves the copper-catalyzed S-arylation of readily accessible chiral sulfinamides.[6][7] This method offers excellent control over the stereochemistry at the sulfur atom. The key to this approach is the chemoselective arylation of the sulfur atom over the nitrogen atom of the sulfinamide.

Causality Behind Experimental Choices

The choice of a copper catalyst is crucial, as it facilitates the oxidative coupling between the sulfinamide and an aryl boronic acid or a diaryliodonium salt.[6][7][8] The use of a chiral ligand, while not always necessary when starting with an enantiopure sulfinamide, can be employed to further enhance stereocontrol. The selection of a sterically hindered base is often critical to prevent the competing N-arylation.[7]

Experimental Workflow: S-Arylation

Caption: Workflow for Copper-Catalyzed S-Arylation.

Detailed Protocol: Copper-Catalyzed S-Arylation

-

Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the enantiopure S-methyl-sulfinamide (1.0 equiv), (4-fluorophenyl)boronic acid (1.5 equiv), copper(II) acetate (0.1 equiv), and a suitable sterically hindered amine base (2.0 equiv).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting sulfinamide.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiopure this compound.

-

Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC analysis.

Methodology 2: Rhodium-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for obtaining enantiopure compounds from a racemic mixture. Rhodium(III) catalysis, particularly with chiral cyclopentadienyl (Cp*) ligands, has proven highly effective for the kinetic resolution of racemic sulfoximines via C-H functionalization.[9]

Causality Behind Experimental Choices

This strategy relies on the chiral rhodium catalyst selectively reacting with one enantiomer of the racemic sulfoximine in a C-H activation/annulation cascade with a coupling partner, such as a diazo compound.[9] The choice of the chiral ligand is paramount, as it dictates the enantiodiscrimination. The unreacted sulfoximine enantiomer is recovered with high enantiomeric excess.

Reaction Mechanism: Rhodium-Catalyzed Kinetic Resolution

Caption: Rhodium-Catalyzed Kinetic Resolution Mechanism.

Detailed Protocol: Rhodium-Catalyzed Kinetic Resolution

-

Catalyst Pre-formation: In a glovebox, charge a vial with the rhodium(III) precursor (e.g., [Cp*RhCl2]2), the chiral ligand, and a silver salt (e.g., AgSbF6) in a suitable solvent (e.g., dichloroethane). Stir at room temperature to allow for ligand exchange and catalyst activation.

-

Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the racemic this compound (1.0 equiv) and an additive (e.g., a chiral carboxylic acid) in the reaction solvent.

-

Reaction Initiation: Add the pre-formed active catalyst solution to the sulfoximine mixture, followed by the slow addition of the diazo compound (0.5-0.6 equiv) via syringe pump over several hours.

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining sulfoximine. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the recovered starting material.

-

Workup and Purification: Upon reaching the desired conversion, quench the reaction and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to separate the unreacted, enantioenriched this compound from the cyclized product derived from the other enantiomer.

Data Summary: Comparison of Synthetic Strategies

The choice of synthetic route often depends on the desired scale, available starting materials, and required enantiopurity. Below is a comparative summary of typical outcomes for related systems reported in the literature.

| Strategy | Catalyst System | Typical Yield (%) | Typical Enantiomeric Excess (ee) | Key Advantages |

| S-Arylation | Copper(II) Acetate | 70-90% | >98% | High yields, excellent stereocontrol, readily available starting materials.[7] |

| Kinetic Resolution | Rhodium(III)/Chiral Cp* | 40-50% (recovered) | >99% | Access to highly enantioenriched material, broad substrate scope.[9] |

| S-Alkylation | Rhodium(II) Carboxylate | 80-95% | up to 98% | Mild conditions, high yields and enantioselectivity.[3][5] |

Note: Yields and ee values are representative and can vary based on the specific substrate and reaction conditions.

Conclusion and Future Outlook

The enantioselective synthesis of this compound and its analogs is a rapidly advancing field, driven by the increasing importance of this scaffold in medicinal chemistry.[2] Catalytic methods, particularly those employing copper and rhodium, offer powerful and practical solutions for accessing these valuable compounds with high stereopurity.[6][8][9] Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals and organocatalysis, further expanding the synthetic chemist's toolkit for the construction of complex, chiral sulfur-containing molecules.[10]

References

- Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent.

- Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkyl

- Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent.

- Recent Advances in Asymmetric Synthesis of Chiral-at-Sulfur Sulfoximines.

- Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed.

- Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality.

- Rhodium-Catalyzed Synthesis of Chiral Sulfoximines and 1,2-Benzothiazines. Thieme.

- Transition-Metal-Free Arene C‒H Functionalization for the Synthesis of Sulfoximines. Wiley Online Library.

- Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PubMed Central.

- Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society.

- Synthesis of Sulfoximines by Copper-Catalyzed Oxidative Coupling of Sulfinamides and Aryl Boronic Acids. American Chemical Society.

- Rhodium-Catalyzed Enantioselective N-Allyl

- Synthesis of Sulfoximines by Copper-Catalyzed Oxidative Coupling of Sulfinamides and Aryl Boronic Acids. PubMed.

- Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal.

Sources

- 1. Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]

- 8. Synthesis of Sulfoximines by Copper-Catalyzed Oxidative Coupling of Sulfinamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

S-(4-Fluorophenyl)-S-methyl-sulfoximine chemical properties and structure

An In-depth Technical Guide to S-(4-Fluorophenyl)-S-methyl-sulfoximine: Properties, Synthesis, and Applications for Drug Development Professionals

Executive Summary: The sulfoximine functional group has emerged from relative obscurity to become a "rising star" in modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] As a chiral, tetrahedral scaffold, it provides a three-dimensional exit vector not available in its achiral sulfone analogue, while also improving aqueous solubility and metabolic stability. This guide focuses on a key exemplar of this class, this compound, providing an in-depth analysis of its chemical structure, core properties, validated synthetic protocols, and its strategic application in contemporary drug discovery programs. For researchers and drug development professionals, this document serves as a comprehensive technical resource on a scaffold of increasing importance.

Chemical Identity and Physicochemical Properties

This compound is a versatile small molecule scaffold that has garnered interest for its potential applications in medicinal chemistry.[3] Its structure incorporates a fluorinated aromatic ring, a methyl group, and the defining sulfoximine moiety, all of which contribute to its unique chemical character.

Structure and Stereochemistry

The core of this compound is a chiral, tetracoordinate sulfur(VI) center. This geometry provides a stable, three-dimensional arrangement of its substituents, a feature of significant interest to medicinal chemists for exploring chemical space. The sulfur atom is bonded to a 4-fluorophenyl group, a methyl group, an oxygen atom (via a double bond), and a nitrogen atom (via a double bond), which is typically present as a free imine (NH).

Caption: 2D representation of this compound.

Physicochemical Data

The physicochemical properties of a compound are critical to its behavior in biological systems. The introduction of the sulfoximine moiety often leads to favorable aqueous solubility and improved metabolic stability compared to isosteric analogues.[4]

| Property | Value | Source |

| CAS Number | 635311-89-6 | [3][5] |

| Molecular Formula | C₇H₈FNOS | [3][6] |

| Molecular Weight | 173.21 g/mol | [3][7] |

| SMILES | CS(=N)(=O)C1=CC=C(C=C1)F | [3] |

Synthesis and Mechanistic Insights

The synthesis of sulfoximines has evolved significantly, moving from harsh traditional methods to more versatile and milder modern protocols.[8] Access to enantioenriched sulfoximines is now feasible through methods like the stereospecific NH transfer to sulfoxides, which proceeds with complete retention of the enantiomeric excess (ee).[9]

General Synthetic Strategy: Oxidation and Imination

A common and robust pathway to synthesize aryl methyl sulfoximines involves a two-step sequence starting from the corresponding sulfide:

-

Oxidation: The sulfide (e.g., (4-fluorophenyl)(methyl)sulfane) is first oxidized to the corresponding sulfoxide. This step is crucial as it establishes the sulfur stereocenter if an enantioselective method is employed.

-

Imination: The sulfoxide is then converted to the sulfoximine. Modern methods often utilize reagents that deliver an "NH" group directly, such as using ammonium carbamate and a hypervalent iodine reagent like (diacetoxyiodo)benzene.[9] This approach is favored for its operational simplicity and stereospecificity.

Caption: General workflow for the synthesis of S-Aryl-S-methyl-sulfoximines.

Detailed Experimental Protocol: Stereospecific Imination of a Sulfoxide

This protocol is adapted from a validated procedure for the synthesis of a structurally similar NH-sulfoximine.[9] The method is lauded for its high efficiency and retention of stereochemistry.

Objective: To synthesize this compound from (4-fluorophenyl)(methyl)sulfoxide.

Materials:

-

(4-fluorophenyl)(methyl)sulfoxide (1.0 equiv)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂) (3.0 equiv)

-

Ammonium carbamate (NH₄CO₂NH₂) (4.0 equiv)

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, suspend (4-fluorophenyl)(methyl)sulfoxide (1.0 equiv) in methanol (approx. 0.5 M concentration) at room temperature (25 °C).

-

Rationale: Methanol serves as a protic solvent that facilitates the reaction, and this concentration has been shown to be effective.[9]

-

-

Addition of Reagents: To the stirred suspension, add (diacetoxyiodo)benzene (3.0 equiv) as a single portion. Following this, add ammonium carbamate (4.0 equiv) gradually over 10 minutes.

-

Rationale: Gradual addition of ammonium carbamate is critical to control the effervescence from its decarboxylation, which forms ammonia—the nitrogen source for the imination.[9] The excess of reagents ensures the reaction proceeds to completion.

-

-

Reaction Monitoring: Stir the mixture at 25 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfoxide.

-

Workup - Solvent Removal: After completion, concentrate the reaction mixture under reduced pressure to remove the methanol, resulting in a slurry.

-

Workup - Extraction: Dilute the slurry with ethyl acetate and wash with saturated aqueous NaHCO₃. This step neutralizes the acetic acid byproduct from the PhI(OAc)₂. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Workup - Final Wash and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of the sulfoximine moiety lies in its application as a pharmacophore or bioisostere in drug design.[10] It offers a sophisticated alternative to more traditional functional groups like sulfones and sulfonamides, often conferring superior pharmacokinetic properties.[1][11]

The Sulfoximine as a Superior Bioisostere

Sulfoximines are considered aza-analogues of sulfones, but their properties are distinct and often more favorable for drug development.[11]

-

Increased Polarity and Solubility: The NH group of the sulfoximine can act as both a hydrogen bond donor and acceptor, whereas a sulfone is only an acceptor. This dual functionality can improve interactions with biological targets and enhance aqueous solubility—a common challenge in drug discovery.[4][8]

-

Metabolic Stability: The sulfoximine group is generally stable under metabolic conditions, which can lead to improved half-life and bioavailability of a drug candidate.[4]

-

Structural Diversity: The nitrogen atom provides an additional vector for chemical modification, allowing for fine-tuning of a molecule's properties in a way that is impossible with a sulfone.[4][12]

Impact on Drug Discovery Programs

While this compound itself is primarily a building block, the sulfoximine class it belongs to is present in several clinical-stage drug candidates. This demonstrates the pharmaceutical industry's growing confidence in this functional group. For instance, compounds like ceralasertib (AZD6738) (an ATR kinase inhibitor) and others from major pharmaceutical pipelines incorporate the sulfoximine moiety to achieve their desired therapeutic profiles.[10][13] The successful application in these programs validates the strategic replacement of other functional groups with sulfoximines to overcome challenges in potency, selectivity, and pharmacokinetics.

Conclusion

This compound represents a valuable and increasingly utilized scaffold in the field of medicinal chemistry. Its unique structural and physicochemical properties, stemming from the chiral sulfoximine core, provide drug designers with a powerful tool to address long-standing challenges in drug development. The availability of robust and stereospecific synthetic methods further enhances its appeal. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of this compound and related structures is poised to become a mainstay in the development of next-generation therapeutics.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. This compound | 635311-89-6 | KAB31189 [biosynth.com]

- 4. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 635311-89-6 [chemicalbook.com]

- 6. S-METHYL-S-(4-FLUOROPHENYL) SULFOXIMINE CAS#: [m.chemicalbook.com]

- 7. S-METHYL-S-(4-FLUOROPHENYL)SULFOXIMINE - CAS:635311-89-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of S-(4-Fluorophenyl)-S-methyl-sulfoximine

An In-Depth Technical Guide to the Spectroscopic Characterization of S-(4-Fluorophenyl)-S-methyl-sulfoximine

Introduction to this compound

This compound belongs to the sulfoximine class of compounds, a functional group of growing importance in medicinal chemistry.[1] The sulfoximine moiety is a tetracoordinate, hexavalent sulfur center, which can be chiral at the sulfur atom, offering unique three-dimensional diversity for drug design. The presence of a fluorinated phenyl ring makes this molecule particularly interesting for its potential to modulate pharmacokinetic properties such as metabolic stability and membrane permeability. Accurate spectroscopic characterization is the cornerstone of its use in synthesis and drug discovery, ensuring structural integrity and purity.

Molecular Structure and Properties:

-

Chemical Name: this compound

-

CAS Number: 635311-89-6

-

Molecular Formula: C₇H₈FNOS

-

Molecular Weight: 173.21 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following analysis is based on data from the analogous compound (4-Chlorophenyl)(imino)(methyl)-λ⁶-sulfanone and established principles of NMR spectroscopy.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (Reference Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~ 8.0 – 7.8 | Doublet of doublets (or m) | 2H | Ar-H (ortho to S) | Protons ortho to the electron-withdrawing sulfoximine group are deshielded and shifted downfield. They will couple to the adjacent meta protons. |

| ~ 7.3 – 7.1 | Doublet of doublets (or m) | 2H | Ar-H (ortho to F) | Protons ortho to the fluorine atom will show coupling to both the adjacent proton and the ¹⁹F nucleus, resulting in a more complex multiplet. |

| ~ 3.1 | Singlet | 3H | S-CH₃ | The methyl group is attached to the sulfur atom, resulting in a singlet with a characteristic chemical shift in this region. |

| ~ 2.8 | Broad Singlet | 1H | N-H | The N-H proton is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly dependent on concentration and solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a simple residual solvent peak at 7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Rationale: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region.[3]

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure quantitative integration without saturating the signals.

-

Set the relaxation delay (d1) to 2 seconds to allow for full relaxation of protons.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (Reference Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Causality and Insights |

|---|---|---|

| ~ 165 (d, ¹JCF ≈ 250 Hz) | C -F | The carbon directly attached to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly shifted downfield due to fluorine's electronegativity. |

| ~ 141 | Ar-C (ipso to S) | The ipso-carbon attached to the sulfur is typically quaternary and may show a weaker signal. Its chemical shift is influenced by the sulfoximine group. |

| ~ 130 (d, ³JCF ≈ 9 Hz) | Ar-C H (ortho to S) | These carbons are coupled to the fluorine atom over three bonds. |

| ~ 116 (d, ²JCF ≈ 22 Hz) | Ar-C H (ortho to F) | These carbons are coupled to the fluorine atom over two bonds, resulting in a larger coupling constant than the meta carbons. |

| ~ 46 | S-C H₃ | The methyl carbon attached to the sulfur appears in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, switching to the ¹³C nucleus channel.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the residual CDCl₃ solvent peak at δ 77.16 ppm.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum with a single peak for this molecule, confirming the presence of the fluorine atom.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

| ~ -110 to -120 | Multiplet | Ar-F |

-

Causality and Insights: The chemical shift of the fluorine is highly dependent on its electronic environment. The signal will appear as a multiplet due to coupling with the two ortho-protons and the two meta-protons on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~ 3270 | Medium, Sharp | N-H Stretch | Sulfoximine (S=N-H) |

| ~ 1590, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1230 | Strong | S=O Stretch | Sulfoximine (S=O) |

| ~ 1220 | Strong | C-F Stretch | Aryl-Fluoride |

| ~ 1090 | Strong | S=N Stretch | Sulfoximine (S=N) |

| ~ 830 | Strong | C-H Bend | 1,4-disubstituted aromatic (out-of-plane) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory. Rationale: ATR is a rapid and convenient method for solid samples, requiring minimal preparation.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructures.

Predicted Mass Spectrometry Data

-

Molecular Ion (M+H)⁺: For Electrospray Ionization (ESI), the expected protonated molecular ion would be at m/z 174.03.

-

Exact Mass: The calculated exact mass for [C₇H₈FNOS + H]⁺ is 174.0383. High-resolution mass spectrometry (HRMS) should be used to confirm this value to within 5 ppm.[2]

-

Key Fragments: Fragmentation may involve the loss of the methyl group (m/z 159), or cleavage of the phenyl-sulfur bond.

Caption: Workflow for the complete spectroscopic characterization of the title compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Rationale: ESI requires a dilute solution to facilitate the formation of gas-phase ions.

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. Rationale: ESI is a soft ionization technique that is excellent for producing the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight confirmation.

-

Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution directly into the ion source. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the calculated value. The mass accuracy should be below 5 ppm to confidently confirm the elemental formula.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Bolli, M. H., et al. (2019). Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). S-Methyl-S-(4-chlorophenyl) sulfoximine. PubChem Compound Database. Retrieved from [Link]

-

Bizet, V., Hendriks, C. M. M., & Bolm, C. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. Retrieved from [Link]

-

Davis, T. Q., Tilby, M. J., Ren, J., Parker, N. A., Skolc, D., Hall, A., Duarte, F., & Willis, M. C. (2020). Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Ding, S., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(45), 13451-13456. Retrieved from [Link]

Sources

The Ascendancy of S-aryl-S-alkyl Sulfoximines: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The S-aryl-S-alkyl sulfoximine moiety, once a chemical curiosity, has burgeoned into a cornerstone of modern medicinal chemistry. Its unique stereochemical and physicochemical properties offer a compelling advantage in the design of novel therapeutics, acting as a versatile bioisostere for common functional groups like sulfones and sulfonamides. This in-depth technical guide provides a comprehensive journey through the discovery and history of S-aryl-S-alkyl sulfoximines, meticulously detailing the evolution of their synthesis from early, harsh methodologies to the sophisticated, stereoselective catalytic reactions of today. We will explore the causality behind experimental choices in key synthetic protocols, offering field-proven insights for researchers, scientists, and drug development professionals. This guide aims to be a self-validating system, grounding all mechanistic claims and protocols in authoritative scientific literature, and presenting complex information through clear visualizations and structured data.

A Serendipitous Discovery and a Long Gestation: The Early History of Sulfoximines

The story of sulfoximines begins not in a synthetic chemistry lab, but from an unexpected toxicological finding. The first reported sulfoximine, methionine sulfoximine (MSO), was identified as the toxic agent responsible for producing seizures in animals fed flour treated with nitrogen trichloride ("agene process").[1][2] For several decades following this discovery, the sulfoximine functional group remained largely a niche area of study.

It wasn't until the 1970s that the medicinal chemistry potential of sulfoximines was truly pioneered by Satzinger and Stoss at Gödecke AG.[1] Attracted by the chemical stability and the potential for N-functionalization, they embarked on a journey that would lead to the first sulfoximine-containing clinical candidate, suloxifen , an antiasthmatic agent.[1] This pioneering work laid the foundation for the future exploration of this unique functional group in drug discovery.

The Synthetic Challenge: From Stoichiometric Reagents to Catalytic Finesse

The initial synthetic routes to sulfoximines were often fraught with challenges, relying on harsh reagents and offering limited control over stereochemistry. A common early method involved the imination of sulfoxides using sodium azide in strong acid, a process that is not only hazardous but also limited in substrate scope.[3]

The modern era of sulfoximine synthesis has been defined by the development of milder, more efficient, and, crucially, stereoselective methods. The advent of transition-metal catalysis revolutionized the field, enabling the construction of chiral sulfoximines with high enantiopurity, a critical requirement for modern pharmaceuticals.

Rhodium-Catalyzed Imination of Sulfoxides: A Leap Forward

A significant breakthrough came with the development of rhodium-catalyzed imination of sulfoxides. The Bolm group demonstrated that using a rhodium catalyst, such as Rh₂(OAc)₄, in the presence of an iminating agent and an oxidant, could efficiently and stereospecifically convert sulfoxides to N-protected sulfoximines.[4][5] Subsequent deprotection then yields the free NH-sulfoximines.

Experimental Protocol: Rhodium-Catalyzed Synthesis of N-H Sulfoximines from Sulfoxides [6]

This protocol describes a general procedure for the rhodium-catalyzed synthesis of N-protected sulfoximines, which can then be deprotected to afford the desired N-H sulfoximines.

Materials:

-

Sulfoxide (1.0 equiv)

-

Carbamate (e.g., BocNH₂, CbzNH₂) (1.5 equiv)

-

Magnesium oxide (MgO) (4.0 equiv)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (2.5 mol%)

-

Phenyliodine diacetate [PhI(OAc)₂] (1.5 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a suspension of the sulfoxide, carbamate, and MgO in CH₂Cl₂ is added Rh₂(OAc)₄.

-

PhI(OAc)₂ is then added to the mixture at room temperature.

-

The resulting mixture is stirred at 40 °C for 8 hours.

-

Upon completion, the reaction mixture is filtered through a pad of celite and concentrated under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to yield the N-protected sulfoximine.

-

Deprotection of the N-Boc or N-Cbz group can be achieved under standard acidic or hydrogenolysis conditions, respectively, to afford the free N-H sulfoximine.

Copper-Catalyzed Pathways: A Versatile and Economic Approach

Copper catalysis has emerged as a powerful and cost-effective alternative for the synthesis of sulfoximines. Copper catalysts can mediate the cross-coupling of sulfinamides with aryl boronic acids or the S-arylation of sulfenamides, providing access to a wide range of S-aryl-S-alkyl sulfoximines.[7][8][9] These methods often exhibit high chemoselectivity and can be rendered enantioselective through the use of chiral ligands.

Experimental Protocol: Copper-Catalyzed Enantioselective S-Arylation of Sulfenamides [9]

This protocol outlines a copper-catalyzed method for the enantioselective synthesis of chiral sulfilimines, which can be subsequently oxidized to the corresponding sulfoximines.

Materials:

-

Sulfenamide (1.0 equiv)

-

Diaryliodonium salt (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Chiral ligand (e.g., a chiral cobalt-salen complex) (12 mol%)

-

Base (e.g., K₃PO₄) (2.0 equiv)

-

Solvent (e.g., Dioxane)

Procedure:

-

To a reaction vessel are added the sulfenamide, diaryliodonium salt, CuI, chiral ligand, and base.

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

The solvent is added, and the reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.

-

The filtrate is concentrated, and the residue is purified by flash chromatography to yield the enantioenriched sulfilimine.

-

The sulfilimine is then oxidized using a suitable oxidizing agent (e.g., m-CPBA) to afford the corresponding chiral sulfoximine with retention of stereochemistry.

The Rise of Asymmetric Synthesis: Mastering the Chiral Sulfur Center

The tetrahedral geometry of the sulfur atom in S-aryl-S-alkyl sulfoximines renders it a stereocenter. As the biological activity of chiral molecules is often confined to a single enantiomer, the development of asymmetric synthetic methods has been a paramount goal.[10][11]

Chiral Auxiliaries: A Classic Strategy

One of the earliest and most reliable approaches to enantiomerically enriched sulfoximines involves the use of chiral auxiliaries. For instance, Ellman's tert-butanesulfinamide has been widely employed in the synthesis of chiral amines and can be adapted for the preparation of chiral sulfoximines.[12] The auxiliary directs the stereochemical outcome of a key bond-forming step and is subsequently removed to reveal the desired enantiopure product.

Catalytic Asymmetric Synthesis: The Modern Paradigm

The pinnacle of efficiency and elegance in asymmetric synthesis lies in the use of chiral catalysts. As highlighted in the protocols above, both rhodium and copper catalysts, when paired with appropriate chiral ligands, can effect the enantioselective formation of sulfoximines with high levels of stereocontrol.[10][13] These catalytic methods are highly sought after in industrial settings due to their atom economy and the ability to generate large quantities of chiral material from a small amount of a chiral catalyst.

S-aryl-S-alkyl Sulfoximines in Drug Discovery: A Bioisostere with Benefits

The true value of S-aryl-S-alkyl sulfoximines is realized in their application in drug discovery. Their unique combination of properties makes them attractive bioisosteres for sulfones and sulfonamides, often leading to improved pharmacokinetic profiles.[7][14]

Physicochemical Properties and Their Impact

The replacement of a sulfone with a sulfoximine introduces a nitrogen atom, which can act as a hydrogen bond donor (in N-H sulfoximines) and acceptor.[7] This can lead to improved aqueous solubility and metabolic stability.[15] The table below summarizes a comparison of the in vitro properties of several marketed drugs and their sulfoximine analogues.

| Compound Pair | Property | Original Drug | Sulfoximine Analogue | Reference |

| Imatinib | logD (pH 7.5) | 1.9 | 2.0 | [15] |

| Predicted Blood Clearance (CLb) in rat hepatocytes (L h⁻¹ kg⁻¹) | 2.3 | 1.9 | [15] | |

| AT7519 | IC₅₀ CDK2 (nM) | 96 | 522 | [15] |

| IC₅₀ CDK9 (nM) | 6 | 124 | [15] | |

| Aqueous Solubility (mg L⁻¹) | 1524 | 52 | [15] | |

| Ribociclib | Predicted Blood Clearance (CLb) in rat hepatocytes (L h⁻¹ kg⁻¹) | 2.3 | 1.1 | [15] |

Table 1: Comparison of in vitro properties of marketed drugs and their sulfoximine analogues.

Notable Sulfoximine-Containing Drug Candidates

The increasing acceptance of the sulfoximine moiety is evidenced by the growing number of drug candidates entering clinical trials.

-

Ceralasertib (AZD6738): An ATR kinase inhibitor developed by AstraZeneca for the treatment of cancer.[16][17]

-

BAY 1143572: A P-TEFb inhibitor from Bayer, also for oncology indications.[17]

-

Roniciclib: A pan-CDK inhibitor.[15]

The success of these candidates underscores the potential of S-aryl-S-alkyl sulfoximines to address unmet medical needs.

Visualizing the Synthetic Landscape

To better understand the synthetic strategies discussed, the following diagrams, generated using Graphviz, illustrate the key workflows.

Figure 1: Evolution of Synthetic Routes to N-H Sulfoximines.

Figure 2: General Workflow for Catalytic Asymmetric Synthesis.

Conclusion and Future Outlook

The journey of S-aryl-S-alkyl sulfoximines from a toxic byproduct to a privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The development of robust and stereoselective synthetic methods has unlocked the full potential of this versatile functional group, enabling medicinal chemists to fine-tune the properties of drug candidates with unprecedented precision. As our understanding of the biological implications of the sulfoximine moiety continues to grow, and as synthetic methodologies become even more sophisticated, we can anticipate the discovery and development of a new generation of innovative medicines built upon this remarkable chemical entity. The future for S-aryl-S-alkyl sulfoximines in medicinal chemistry is, without a doubt, exceptionally bright.

References

- Bentley, H. R.; McDermott, E. E.; Whitehead, J. K. Action of Nitrogen Trichloride on Certain Proteins. I. The Toxic Factor from Zein. Proc. R. Soc. Lond. B Biol. Sci.1950, 137 (888), 402–417.

-

Lücking, U. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem2017 , 12 (7), 487–501. [Link]

-

Skóra, M.; Nowacki, M.; Dawidowski, M. Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Pharmaceuticals2023 , 16 (8), 1145. [Link]

-

Miao, J.; Ge, H. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. Chem. Commun.2014 , 50, 9687-9689. [Link]

-

Hell, S. The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Drug Hunter2023 . [Link]

-

Kattner, L.; Lücking, U. Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. J. Med. Chem.2020 , 63 (20), 11417–11440. [Link]

-

Mancheño, O. G.; Bistri, O.; Bolm, C. The synthesis of N-cyanosulfilimines can readily be achieved by reaction of the corresponding sulfides with cyanogen amine in the presence of a base and NBS or I2 as halogenating agents. Oxidation followed by decyanation affords synthetically useful sulfoximines. Org. Lett.2007 , 9, 3809-3811. [Link]

-

Bull, J. A. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules2023 , 28 (3), 1033. [Link]

-

Aota, Y.; Kano, T.; Maruoka, K. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. J. Am. Chem. Soc.2019 , 141, 19263-19268. [Link]

-

Zhang, R.; Wang, T.; He, M.; Ma, D. Enantio- and Diastereoselective Synthesis of Axially Chiral Biaryl Sulfilimines via Cu/Co Anion Catalyzed Sulfur-Arylation of Sulfenamides. ChemRxiv2024 . [Link]

-

Greenwood, N. S.; Champlin, A. T.; Ellman, J. A. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. J. Am. Chem. Soc.2022 , 144 (39), 17808–17814. [Link]

-

Andresini, M.; Tota, A.; Degennaro, L.; Bull, J. A.; Luisi, R. Direct Rh‐catalyzed synthesis of NH‐sulfoximines from sulfoxides. Chem. Eur. J.2021 , 27, 17293. [Link]

-

Greenwood, N. S.; Champlin, A. T.; Ellman, J. A. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. J. Am. Chem. Soc.2022 , 144, 17808-17814. [Link]

-

Tota, A.; Bull, J. A.; Luisi, R. Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. J. Org. Chem.2015 , 80 (11), 5964–5969. [Link]

-

Lücking, U.; Sirvent, J. A. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Eur. J. Med. Chem.2017 , 126, 225–245. [Link]

-

Lücking, U. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv2023 . [Link]

-

Okamura, H.; Bolm, C. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. Org. Lett.2004 , 6, 1305-1307. [Link]

-

Briggs, E. L.; Tota, A.; Ma, T.-K.; Zhong, Z.; Degennaro, L.; Luisi, R.; Bull, J. A. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and Iodosylbenzene Diacetate. Org. Synth.2019 , 96, 464-483. [Link]

- Han, M.; Zhang, S.-Q.; Cui, X.; Li, G.-x. Synthesis of Chiral Sulfilimines via Copper-Catalyzed Enantiospecific Arylation of Sulfenamides. Org. Lett.2023, 25 (38), 7010–7015.

-

Lücking, U. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube2024 . [Link]

-

Wang, Z.; et al. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. J. Am. Chem. Soc.2021 , 143 (4), 1896–1902. [Link]

-

Aota, Y.; Kano, T.; Maruoka, K. Asymmetric Synthesis of Chiral Sulfoximines through the S‐Alkylation of Sulfinamides. Angew. Chem. Int. Ed.2019 , 58, 17661-17665. [Link]

-

He, M.; Zhang, R.; Wang, T.; Xue, X.-S.; Ma, D. Enantioselective Assembly of (Hetero)aryl Alkyl Sulfilimines via Copper-Catalyzed S-Arylation of S-Alkyl Sulfenamides with (Hetero)aryl Iodides. J. Am. Chem. Soc.2023 , 145 (12), 6767–6776. [Link]

-

Greenwood, N. S.; Champlin, A. T.; Ellman, J. A. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. J. Am. Chem. Soc.2022 , 144, 17808-17814. [Link]

Sources

- 1. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. endotherm-lsm.com [endotherm-lsm.com]

- 8. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drughunter.com [drughunter.com]

- 15. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

In Vitro Biological Activity of Fluorinated Sulfoximines: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of fluorine into sulfoximine scaffolds has emerged as a powerful strategy in modern medicinal chemistry, unlocking novel chemical space and providing unique pharmacological properties.[1][2][3] Sulfoximines, as aza-analogues of sulfones, offer a distinct three-dimensional geometry and an additional vector for chemical modification at the nitrogen atom.[4][5] The incorporation of fluorine can profoundly influence the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and target engagement.[6][7] This technical guide provides an in-depth exploration of the in vitro biological activities of fluorinated sulfoximines, detailing their mechanisms of action and providing field-proven experimental protocols for their evaluation. We will delve into the causality behind experimental design, ensuring a robust and self-validating approach to characterizing this promising class of compounds.

Introduction: The Rise of Fluorinated Sulfoximines in Drug Discovery

Sulfoximines have transitioned from a niche functional group to a rising star in drug discovery, with several candidates now in clinical trials.[2][8] This increased interest stems from their unique combination of properties: high chemical and metabolic stability, hydrogen-bond donor and acceptor capabilities, and the ability to serve as bioisosteres for more common functional groups like sulfones and sulfonamides.[4][8]

The strategic incorporation of fluorine atoms or fluorinated moieties further enhances the potential of sulfoximines.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence conformational preferences, and block sites of metabolism, thereby improving pharmacokinetic profiles.[7] This guide will focus on the in vitro methodologies essential for characterizing the biological impact of these structural modifications.

Core Mechanisms of Action and In Vitro Evaluation Strategies

Fluorinated sulfoximines exert their biological effects through diverse mechanisms, often acting as potent and selective enzyme inhibitors or modulators of protein-protein interactions. A thorough in vitro evaluation is the cornerstone of understanding their therapeutic potential.

Enzyme Inhibition

A primary mechanism of action for many biologically active sulfoximines is enzyme inhibition.[9] The unique electronic properties conferred by fluorine can enhance binding affinity and lead to potent inhibition.[7][10]

Causality in Assay Selection: The choice of assay depends on the target enzyme class. For kinases, radiometric or fluorescence-based assays are common. For proteases, chromogenic or fluorogenic substrates are often employed. The key is to select an assay that provides a robust signal-to-background ratio and is amenable to high-throughput screening.

Experimental Workflow: General Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Cell-Based Assays: Assessing Phenotypic Effects

While enzyme assays provide valuable information on direct target engagement, cell-based assays are crucial for understanding the broader biological consequences of inhibiting a target in a more physiological context.[11][12]

Pillar of Trustworthiness: A multi-tiered approach combining various cellular assays is essential to build confidence in the observed phenotype and mitigate the risk of false positives.[13] This includes assessing cell viability, proliferation, and specific signaling pathway modulation.

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[14][15] This helps to establish a therapeutic window and identify potential off-target toxicities.

Methodological Insight: The choice between different cytotoxicity assays (e.g., MTT, SRB, LDH release) depends on the anticipated mechanism of cell death.[13][15] For example, the MTT assay measures metabolic activity, which can be an early indicator of cytotoxicity.[16][17]

Detailed Protocol: MTT Assay for Cell Viability [16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the fluorinated sulfoximine compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Understanding the mechanism by which a compound induces cell death is critical. Assays that measure markers of apoptosis, such as caspase activation, can provide valuable insights.

Expertise in Action: Fluorometric assays for caspase activity offer a sensitive and quantitative method to determine if a compound is inducing apoptosis.[18][19] These assays typically use a fluorogenic substrate that is cleaved by active caspases, releasing a fluorescent molecule.[20][21]

Detailed Protocol: Caspase-3/7 Activity Assay (Fluorometric) [19][20][21]

-

Cell Treatment: Treat cells with the test compound in a 96-well plate as described for the cytotoxicity assay.

-

Lysis: Lyse the cells using a buffer compatible with the caspase assay.

-

Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[19]

-

Data Analysis: Determine the fold-increase in caspase activity by comparing the fluorescence of treated samples to untreated controls.

Signaling Pathway Visualization

Caption: Potential signaling pathway initiated by a fluorinated sulfoximine.

In Vitro ADME/Tox Profiling: A Critical Step for Drug Development

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug candidates and guide lead optimization.[22][23][24] In vitro ADME assays provide essential data on a compound's potential for oral bioavailability, metabolic stability, and drug-drug interactions.[25][26]

Authoritative Grounding: Regulatory agencies such as the FDA emphasize the importance of in vitro approaches to evaluate the drug-drug interaction potential of investigational drugs, particularly with cytochrome P450 (CYP) enzymes.[22]

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed to characterize fluorinated sulfoximines:

-

Aqueous Solubility: Determines the dissolution rate and potential for oral absorption.

-

LogD7.4: Measures the lipophilicity of a compound at physiological pH, which influences cell permeability and off-target effects.

-

Metabolic Stability (Microsomes and Hepatocytes): Assesses the rate of metabolism by liver enzymes, providing an early indication of a compound's in vivo half-life.[22]

-

CYP450 Inhibition: Identifies potential drug-drug interactions by measuring the inhibition of major CYP isoforms.[22]

-

Plasma Protein Binding: Determines the fraction of a compound bound to plasma proteins, which affects its distribution and availability to target tissues.

-

Cell Permeability (e.g., Caco-2 Assay): Evaluates a compound's ability to cross the intestinal barrier, a key factor for oral absorption.

Data Presentation: Comparative ADME Profile

Summarizing ADME data in a clear, tabular format allows for easy comparison between different compounds and helps in the selection of candidates with the most favorable properties.

| Parameter | Compound A | Compound B | Desired Profile |

| Aqueous Solubility (µM) | 50 | 150 | > 50 |

| LogD7.4 | 2.5 | 1.8 | 1-3 |

| Microsomal Stability (t½, min) | 15 | > 60 | > 30 |

| CYP3A4 Inhibition (IC50, µM) | 2 | > 20 | > 10 |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 1 | 10 | > 5 |

Synthesis and Chemical Space

The growing interest in fluorinated sulfoximines has spurred the development of novel and efficient synthetic methodologies.[27][28][29][30] These advancements have expanded the accessible chemical space, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. The ability to readily synthesize enantiomerically pure sulfoximines is particularly important, as stereochemistry can have a profound impact on biological activity.[27]

Conclusion and Future Perspectives

Fluorinated sulfoximines represent a compelling and increasingly important class of molecules in drug discovery. Their unique structural and electronic properties, combined with improved synthetic accessibility, have positioned them as valuable tools for modulating biological systems. A rigorous and well-designed in vitro characterization, encompassing target engagement, cellular activity, and ADME profiling, is paramount to unlocking their full therapeutic potential. As our understanding of the interplay between fluorination and the sulfoximine moiety deepens, we can anticipate the emergence of even more innovative and effective drug candidates based on this versatile scaffold.

References

-

Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

-

PharmaLegacy. In Vitro ADME Studies. Retrieved from [Link]

-

Concept Life Sciences. In Vitro ADME Assays. Retrieved from [Link]

-

National Institutes of Health. Caspase Protocols in Mice. PubMed Central. Retrieved from [Link]

-

Creative Bioarray. Caspase Activity Assay. Retrieved from [Link]

-

MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. PubMed Central. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. A) Sulfoximine formation from sulfonimidoyl fluorides; a) from MeMgBr,... Retrieved from [Link]

-

ResearchGate. Efficient Synthesis of Cyclic Sulfoximines from N‐Propargylsulfinamides through Sulfur–Carbon Bond Formation. Retrieved from [Link]

-

Semantic Scholar. Fluorinated sulfoximines: syntheses, properties and applications. Retrieved from [Link]

-

YouTube. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

-

ACS Publications. Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PubMed Central. Retrieved from [Link]

-

RSC Publishing. Fluorinated sulfoximines: syntheses, properties and applications. Retrieved from [Link]

-

Thieme E-Books & E-Journals. An Asymmetric Synthesis of Sulfoximines, Sulfonimidamides and Sulfonimidoyl Fluorides. Retrieved from [Link]

-

ACS Publications. Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. Retrieved from [Link]

-

ChemRxiv. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. Retrieved from [Link]

-

Ask this paper. application-of-sulfoximines-in-medicinal-chemistry-from-2013-to-2020. Retrieved from [Link]

-

Wiley Online Library. Fluorinated Sulfoximines: Preparation, Reactions and Applications. Retrieved from [Link]

-

ResearchGate. Biologically active sulfoximine-containing compounds. Retrieved from [Link]

-

National Institutes of Health. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Retrieved from [Link]

-

PubMed. Bioactive sulfoximines: syntheses and properties of Vioxx analogs. Retrieved from [Link]

-

ACS Publications. Novel Sulfoximine Derivatives Containing Cyanoguanidine and Nitroguanidine Moieties: Design, Synthesis, and Bioactivities. Retrieved from [Link]

-

National Institutes of Health. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

-

Research and Reviews. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]

-

ResearchGate. (PDF) Enzyme inhibition by fluoro compounds. Retrieved from [Link]

-

Eurofins. Cell Based Assays. Retrieved from [Link]

-

Eurofins. Cell-based Assays. Retrieved from [Link]

-

MDPI. Cytochrome c Oxidase Subunit COX4-1 Reprograms Erastin-Induced Cell Death from Ferroptosis to Apoptosis: A Transmitochondrial Study. Retrieved from [Link]

Sources

- 1. Fluorinated sulfoximines: syntheses, properties and applications. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated sulfoximines: syntheses, properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rroij.com [rroij.com]

- 8. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive sulfoximines: syntheses and properties of Vioxx analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. criver.com [criver.com]

- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 24. nuvisan.com [nuvisan.com]

- 25. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 26. In Vitro ADME Assays [conceptlifesciences.com]

- 27. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Introduction: The Emergence of Sulfoximines in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of S-Aryl-S-Alkyl Sulfoximines for Drug Development Professionals

S-aryl-S-alkyl sulfoximines are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry over the past two decades.[1][2][3] Characterized by a tetrahedral sulfur atom double-bonded to oxygen and nitrogen atoms, and single-bonded to two carbon atoms (one aryl and one alkyl group in this case), these moieties offer a unique combination of physicochemical and stereochemical properties.[4] Initially explored for their utility as chiral auxiliaries, their application in drug design has expanded considerably, with several sulfoximine-containing compounds entering clinical trials.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of S-aryl-S-alkyl sulfoximines, offering insights into their acidity, basicity, lipophilicity, solubility, and metabolic stability. Understanding these characteristics is paramount for medicinal chemists aiming to leverage the potential of this versatile functional group in the design of novel therapeutics. The sulfoximine functional group is increasingly recognized as a valuable addition to the medicinal chemist's toolbox, often leading to improvements in aqueous solubility, metabolic stability, and overall ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates.[7][8]

Sources

- 1. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. drughunter.com [drughunter.com]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfoximines for Drug Design - Enamine [enamine.net]

Thermal stability and reactivity of S-(4-Fluorophenyl)-S-methyl-sulfoximine

An In-Depth Technical Guide to the Thermal Stability and Reactivity of S-(4-Fluorophenyl)-S-methyl-sulfoximine

Executive Summary

The sulfoximine moiety has emerged as a functional group of significant interest in modern drug discovery, prized for its unique stereoelectronic properties, its ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for sulfones and sulfonamides.[1][2] As sulfoximine-containing compounds increasingly enter clinical development, a thorough understanding of their fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals.[2] This guide provides an in-depth technical overview of the thermal stability and chemical reactivity of this compound, a representative building block. By detailing robust experimental protocols for thermal analysis and outlining key reactivity pathways, this document serves as a practical resource for ensuring process safety, guiding reaction design, and anticipating potential degradation pathways.

The Sulfoximine Functional Group in Modern Medicinal Chemistry

The sulfoximine group, a tetracoordinate, hexavalent sulfur motif, offers a distinct three-dimensional structure compared to the more conventional sulfone. The presence of the nitrogen atom introduces a stereogenic center at the sulfur, providing an additional vector for molecular design and property modulation. For N-H sulfoximines like this compound, the nitrogen imparts dual hydrogen bond donor-acceptor capability, a feature that can be exploited to enhance target engagement and improve pharmacokinetic profiles.[1] The growing acceptance of this functional group is highlighted by the progression of several sulfoximine-containing molecules into clinical trials, underscoring the need for a comprehensive characterization of their stability and reactivity.[2][3]

Framework for Assessing Thermal Stability

A rigorous assessment of thermal stability is a non-negotiable prerequisite for the safe scale-up of any chemical process in drug development. It informs on safe operating temperatures, storage conditions, and potential thermal hazards such as runaway exothermic decomposition. The primary techniques for this evaluation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Expertise & Causality: DSC is the gold standard for identifying thermal events such as melting, crystallization, and decomposition. It measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled at a controlled rate.[6][7] For a compound like this compound, DSC is crucial for determining its melting point (a key purity indicator) and, more importantly, for detecting the onset temperature and energy release of its decomposition. A large, sharp exothermic peak following the melt is a critical indicator of a potential thermal hazard. The choice of a sealed, pierced aluminum pan is deliberate; it contains the sample while allowing any evolved gases during decomposition to vent, preventing dangerous pressure buildup within the instrument.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan and then pierce the lid with a pin. This prevents sample loss due to volatilization before decomposition while allowing gases to escape during decomposition.

-

Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed, pierced pan on the reference side.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. A rate of 10 °C/min is standard for hazard screening as it balances sensitivity with resolution.[4]

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any decomposition exotherms. Integrate the peaks to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp).

Caption: Workflow for DSC-based thermal hazard screening.

| Parameter | Illustrative Value | Interpretation |

| Melting Point (Tm), Onset | 110 - 115 °C | Sharp endotherm indicating crystalline solid melt. |

| Enthalpy of Fusion (ΔHfus) | 80 - 100 J/g | Energy required to melt the sample. |

| Decomposition Onset (Td) | ~220 °C | Temperature at which significant exothermic activity begins. |

| Decomposition Peak (Tpeak) | ~250 °C | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔHdecomp) | > 500 J/g | Significant energy release; indicates a potential thermal hazard. |

Thermogravimetric Analysis (TGA) for Mass Loss

Expertise & Causality: TGA complements DSC by measuring changes in sample mass as a function of temperature.[8] This technique is essential to confirm that an exothermic event observed in DSC is, in fact, due to decomposition (which involves mass loss) rather than a phase change like crystallization. It also quantifies the amount of volatile components and the final residual mass. Running the analysis under an inert nitrogen atmosphere isolates thermal decomposition from oxidative processes, providing a clearer picture of the molecule's intrinsic stability.

-

Instrument Calibration: Calibrate the TGA's mass balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

-

-

Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) to determine the onset temperature of mass loss and the percentage of mass lost at different stages.

Caption: Workflow for TGA-based decomposition analysis.

| Parameter | Illustrative Value | Interpretation |

| Onset of Mass Loss (5% loss) | ~225 °C | Correlates with the DSC decomposition onset, confirming thermal degradation. |

| Major Decomposition Step | 225 - 300 °C | The primary temperature range where the molecule fragments. |

| Residual Mass @ 500 °C | < 5% | Indicates nearly complete decomposition into volatile products. |

Reactivity Profile and Potential Transformations

Understanding the reactivity of this compound is key to its effective use as a building block and for anticipating potential side reactions or degradation pathways.

N-H Functionalization: The Primary Reactive Site

The N-H bond of the sulfoximine is the most common site for synthetic modification. Its mild basicity and nucleophilicity allow for a wide range of functionalization reactions, most notably N-arylation.